Aminoethylphosphinic acid, also known as 2-aminoethylphosphonic acid, is an organophosphorus compound characterized by the presence of a phosphinic acid group attached to a 2-aminoethyl moiety. Its chemical formula is and it features a phosphorus atom bonded to a carbon atom through a carbon-phosphorus bond, which is a hallmark of phosphonates. This compound is typically found as a white to beige crystalline powder and is soluble in water, making it accessible for various chemical and biological applications .
The reactions of aminoethylphosphinic acid yield products such as:
Aminoethylphosphinic acid exhibits significant biological activity, primarily acting as a metabolite in humans and other organisms. It has been shown to mimic phosphates and carboxylates, which allows it to inhibit certain metabolic enzymes. This mimicking capability suggests potential roles in regulating biochemical pathways by affecting enzyme activity . In laboratory settings, it has been observed that the compound can support cellular functions at low doses while potentially exhibiting inhibitory effects at higher concentrations .
The synthesis of aminoethylphosphinic acid typically involves the reaction of ethylenediamine with phosphorous acid under controlled conditions. A general reaction scheme can be represented as follows:
In industrial applications, continuous flow reactors may be employed to enhance yield and control over reaction conditions. Catalysts and optimized parameters further improve synthesis efficiency .
Aminoethylphosphinic acid serves various applications across different fields:
Studies have shown that aminoethylphosphinic acid interacts with various enzymes, influencing metabolic pathways. Its role as a human metabolite indicates its involvement in physiological processes, although detailed interaction studies are still ongoing. The compound's ability to inhibit specific phosphatases highlights its potential regulatory effects on cellular signaling pathways .
Aminoethylphosphinic acid belongs to the class of phosphonates, which share similar structural features but differ in their functional groups or biological activities. Here are some similar compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Phosphoric Acid | Contains three hydroxyl groups; stronger acidity | |
| Methylphosphonic Acid | Methyl group substitution; used in chemical warfare agents | |
| Ethylphosphonic Acid | Ethyl group substitution; used in agriculture | |
| Aminomethylphosphonic Acid | Contains an additional amine group; affects different metabolic pathways |
Aminoethylphosphinic acid is unique due to its specific aminoethyl substitution, which influences its biochemical interactions and applications compared to other phosphonates. Its role as both a nutrient source and a biochemical regulator distinguishes it within this class of compounds .
Aminoethylphosphinic acid represents an organophosphorus compound characterized by the presence of both amino and phosphinic acid functional groups within its molecular structure [1] [2]. The compound possesses the molecular formula C₂H₈NO₂P and exhibits a molecular weight of 109.06 grams per mole [1] [2]. The structural framework consists of a phosphinic acid group (-PO(OH)) directly attached to an aminoethyl backbone, creating a unique amphoteric molecule capable of both acidic and basic behavior [3].
The fundamental architecture of aminoethylphosphinic acid incorporates a chiral center at the carbon atom bearing the amino group, resulting in stereochemical complexity [2] [3]. The phosphorus atom maintains a tetrahedral geometry with two oxygen atoms, one hydroxyl group, and the carbon-phosphorus bond forming the core structural elements [1]. The Standard International Chemical Identifier (InChI) for the primary isomeric form is InChI=1S/C2H8NO2P/c1-2(3)6(4)5/h2,6H,3H2,1H3,(H,4,5), while the corresponding InChI Key is TVKUNRSARHGLNB-UHFFFAOYSA-N [1].
The molecular composition demonstrates significant structural diversity through the positioning of the amino group relative to the phosphinic acid moiety [2] [8]. This structural variation gives rise to distinct isomeric forms that exhibit different physicochemical properties and biological activities [8] [9]. The canonical Simplified Molecular Input Line Entry System (SMILES) notation for the 1-aminoethylphosphinic acid isomer is CC(N)P(=O)O, illustrating the direct attachment of the phosphinic acid group to the methyl-bearing carbon [1].
Aminoethylphosphinic acid exists in two primary positional isomeric forms that differ in the location of the amino group relative to the phosphinic acid functionality [8] [10]. These structural variants demonstrate distinct chemical and biological properties, necessitating careful differentiation in research and analytical applications [9] [10].
1-Aminoethylphosphinic acid, identified by Chemical Abstracts Service (CAS) number 74333-44-1, represents the most extensively studied isomeric form [1] [2]. This compound features the amino group attached to the same carbon atom that bears the phosphinic acid group, creating a directly substituted structure [1] [3]. The molecular architecture exhibits a chiral center at the ethyl-bound carbon, with the phosphinic acid group (-PO(OH)) directly attached to the aminoethyl backbone [3].
The stereochemical properties of 1-aminoethylphosphinic acid demonstrate significant biological relevance, particularly regarding the (1R)-configuration which exhibits superior enzymatic binding activity compared to its (1S)-counterpart [3]. Research has demonstrated that the (1R)-enantiomer shows irreversible binding to pyridoxal 5'-phosphate-dependent enzymes, while the (1S)-enantiomer displays negligible activity [3]. This stereodependence emphasizes the importance of chiral considerations in pharmaceutical applications and enzymatic studies [3] [9].
The compound maintains an alternative CAS number of 71937-28-5 and is recognized under various synonymous names including (1-aminoethyl)phosphinic acid and phosphinic acid, P-(1-aminoethyl)- [1] [2]. The structural designation follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as 1-aminoethylphosphinic acid [1] [2].
2-Aminoethylphosphinic acid, designated by CAS number 85618-16-2, represents the positional isomer where the amino group is separated from the phosphinic acid functionality by one carbon atom [6]. This structural arrangement creates a distinct molecular geometry that influences both physical properties and chemical reactivity patterns [6] [8]. The compound is alternatively known as (2-aminoethyl)phosphinic acid and follows the systematic nomenclature conventions for organophosphorus compounds [6].
The isomeric difference between 1-aminoethylphosphinic acid and 2-aminoethylphosphinic acid results in measurably different physical constants and chemical behaviors [6] [8]. The 2-aminoethylphosphinic acid isomer exhibits a melting point range of 208-210°C and a boiling point of 278°C under standard atmospheric conditions [6]. The flash point occurs at 122°C, indicating specific thermal stability characteristics that distinguish it from the 1-aminoethylphosphinic acid isomer [6].
The structural distinction between these isomeric forms has been extensively characterized through advanced spectroscopic techniques, with nuclear magnetic resonance studies providing clear differentiation between the 1- and 2-aminoethylphosphinic acid variants [24] [30]. These analytical approaches enable precise identification and quantification of each isomeric form in complex mixtures [24] [30].
The physical constants of aminoethylphosphinic acid demonstrate significant variation between isomeric forms and reflect the influence of molecular structure on macroscopic properties [6] [20] [22]. The following comprehensive data table presents the established physical constants for both primary isomeric forms:
| Property | 1-Aminoethylphosphinic Acid | 2-Aminoethylphosphinic Acid | Reference |
|---|---|---|---|
| Molecular Weight | 109.06 g/mol | 109.06 g/mol | [1] [6] |
| Melting Point | Not reported | 208-210°C | [6] |
| Boiling Point (predicted) | 247.4±42.0°C | 278°C | [6] [20] |
| Flash Point | Not reported | 122°C | [6] |
| Density (predicted) | Not reported | 1.482±0.06 g/cm³ | [6] |
| Exact Mass | 109.02900 Da | 109.02900 Da | [6] [1] |
| Topological Polar Surface Area | 63.3 Ų | Not reported | [1] |
| XLogP3-AA | -1.3 | Not reported | [1] |
The thermal properties reveal distinct behavior patterns between the isomeric forms, with 2-aminoethylphosphinic acid demonstrating higher thermal stability as evidenced by its elevated boiling point compared to computational predictions for the 1-aminoethylphosphinic acid isomer [6] [20]. The melting point data for 2-aminoethylphosphinic acid indicates substantial intermolecular interactions that stabilize the crystalline structure [6].
The topological polar surface area of 63.3 Ų for 1-aminoethylphosphinic acid reflects the significant contribution of both amino and phosphinic acid functional groups to the overall molecular polarity [1]. This parameter directly influences solubility characteristics and membrane permeability properties [1]. The calculated XLogP3-AA value of -1.3 indicates hydrophilic character, consistent with the presence of multiple polar functional groups within the molecular structure [1].
The solubility characteristics of aminoethylphosphinic acid isomers demonstrate strong dependence on the molecular structure and the presence of ionizable functional groups [14] [17]. Both isomeric forms exhibit high water solubility due to their ability to form extensive hydrogen bonding networks with water molecules [14] [17]. The presence of both amino groups and phosphinic acid groups greatly enhances polarity, contributing significantly to solubility in polar solvents [14].
Quantitative solubility data for 2-aminoethylphosphonic acid, a closely related compound, indicates water solubility of 25 milligrams per milliliter (199.9 millimolar) at 25°C [17]. The compound demonstrates complete insolubility in dimethyl sulfoxide and ethanol, emphasizing its preference for protic polar solvents [17]. The solubility behavior reflects the zwitterionic nature of these compounds under physiological conditions [14] [17].
The enhanced water solubility results from the amphiphilic nature of aminoethylphosphinic acid, which allows effective interaction with both the hydrogen bonding network of water and ionic interactions in aqueous solutions [14]. The solubility characteristics prove crucial for biological availability and analytical method development [14] [17]. Organic solvent solubility remains limited to highly polar organic solvents, with most non-polar and moderately polar organic solvents showing poor dissolution capacity [14].
The acid-base properties of aminoethylphosphinic acid reflect the presence of multiple ionizable functional groups within the molecular structure [20] [21] [22]. Computational predictions indicate a pKa value of 2.29±0.10 for 1-aminoethylphosphinic acid, corresponding to the phosphinic acid protonation equilibrium [20] [22]. This value suggests relatively strong acidic character for the phosphinic acid functionality [20].
Comparative analysis with structurally related compounds provides additional insight into the acid-base behavior patterns [5] [15]. The related compound 2-aminoethylphosphonic acid exhibits three distinct pKa values: pK₁ = 2.45 (+1 charge state), pK₂ = 7.0 (neutral charge state), and pK₃ = 10.8 (-1 charge state) measured at 25°C [5] [15]. These values demonstrate the complex protonation behavior of compounds containing both amino and phosphorus acid functionalities [5] [15].
The acid-base equilibria demonstrate pH-dependent speciation that significantly influences chemical reactivity and biological activity [18] [21]. Under physiological pH conditions, aminoethylphosphinic acid exists predominantly as zwitterionic species, with both protonated amino groups and deprotonated phosphinic acid groups [21] [42]. This charge distribution pattern affects molecular interactions, enzymatic binding, and analytical detection methods [18] [21].
The unique acid-base properties enable aminoethylphosphinic acid to function as an effective buffer system within specific pH ranges [21]. Nuclear magnetic resonance controlled titration studies have demonstrated distinct chemical shift behavior compared to conventional biological phosphates, with characteristic high-field shifts upon acidification followed by return to lower field positions at extreme pH values [18] [24].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization and identification of aminoethylphosphinic acid isomers through multiple nuclei observations [24] [30] [33]. Phosphorus-31 nuclear magnetic resonance (³¹P NMR) spectroscopy serves as a particularly powerful analytical tool due to the unique chemical environment of the phosphorus atom within the phosphinic acid functionality [24] [30] [33].
The ³¹P NMR characteristics demonstrate distinct resonance patterns that enable differentiation between 1-aminoethylphosphinic acid and 2-aminoethylphosphinic acid isomers [24] [30]. Chemical shifts in ³¹P NMR are reported relative to 85 percent phosphoric acid as the external standard, with shift values depending on factors including bond angles, electronegativity of substituents, and π-bonding character [33]. Studies utilizing living cell systems have shown narrow phosphonate resonances characteristic of 2-aminoethylphosphonic acid in vegetative cells, while broader phosphonate resonances appear in encysted cells [30].
Proton nuclear magnetic resonance (¹H NMR) analysis provides detailed information about the organic framework and substitution patterns [32] [34]. The spectra typically exhibit characteristic multipicity patterns corresponding to the methyl, methylene, and amino proton environments [32] [34]. Integration ratios and coupling constant analysis enable precise structural assignment and stereochemical determination [32] [34].
Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy offers complementary structural information with chemical shifts spread across a wider range compared to proton observations [32] [35]. The technique proves particularly valuable for identifying carbon environments adjacent to the phosphorus center and confirming substitution patterns [32] [35]. Advanced two-dimensional nuclear magnetic resonance techniques, including heteronuclear multiple bond correlation experiments, have successfully detected aminoethylphosphonic acid derivatives in environmental samples [23].
Infrared and Raman spectroscopic techniques provide complementary vibrational information that enables detailed molecular structure characterization and functional group identification [36] [38] [41]. Infrared spectroscopy proves particularly sensitive to heteronuclear bonds and asymmetric molecular vibrations, making it highly suitable for phosphinic acid functionality analysis [36] [37].
The infrared spectrum of aminoethylphosphinic acid derivatives exhibits characteristic absorption bands corresponding to specific vibrational modes [38] [41]. Phosphate-containing compounds demonstrate pH-dependent spectral changes attributable to protonation equilibria between dibasic (-OPO₃²⁻) and monobasic (-OPO₃H⁻) forms [38]. Characteristic bands appear at approximately 980 and 1080 cm⁻¹, corresponding to monobasic and dibasic phosphate groups respectively [38].
Raman spectroscopy provides enhanced sensitivity to homonuclear bonds and symmetric molecular vibrations [37] [38] [41]. Surface-enhanced Raman spectroscopy studies of related aminophosphonic compounds reveal distinct vibrational signatures that enable identification and quantification [41]. Theoretical computational modeling using density functional theory with B3LYP functional provides excellent correlation between calculated and experimentally observed vibrational frequencies [41] [42].
Advanced vibrational spectroscopic analysis incorporating self-consistent reaction field methods and polarized continuum models enables detailed investigation of solvent effects and molecular interactions [42]. The harmonic vibrational frequencies calculated at the B3LYP/6-31G* level of theory demonstrate excellent agreement with experimental observations for aminoethylphosphonic acid derivatives in aqueous solution [42].
Mass spectrometry provides definitive molecular weight determination and structural characterization through fragmentation pattern analysis [43] [44] [45]. Electrospray ionization mass spectrometry (ESI-MS) demonstrates exceptional sensitivity for aminoethylphosphinic acid analysis, with detection capabilities extending to subpicomole quantities [46] [48].
The fragmentation behavior of aminoethylphosphinic acid under various ionization conditions reveals characteristic reaction pathways that aid in structural confirmation [43] [45]. Negative ion electrospray mass spectrometry generates [M-H]⁻ ions as predominant species, with fragmentation mechanisms involving five-membered transition states between amino and phosphonate functional groups [43]. Multistage mass spectrometry capabilities enable detailed fragmentation pathway elucidation through successive dissociation events [43] [45].
Chemical ionization and fast atom bombardment mass spectrometry provide complementary fragmentation information for aminophosphinate compounds [45]. The characteristic fragmentation patterns demonstrate prominent pseudomolecular ions [MH]⁺ with specific neutral losses corresponding to structural features [45]. High-resolution mass spectrometry enables precise mass determination and elemental composition assignment for fragment ions [44] [45].